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Cat. No.: B1172298 Get Quote

This guide provides a comprehensive overview of the safety, regulatory status, and

comparative performance of C-phycocyanin as a natural blue food additive. It is intended for

researchers, scientists, and drug development professionals, offering objective comparisons

with alternative colorants supported by experimental data and detailed methodologies.

Introduction to C-Phycocyanin
C-phycocyanin is a pigment-protein complex from the light-harvesting phycobiliprotein family,

found in cyanobacteria, commonly known as blue-green algae.[1] It is responsible for the

characteristic blue color of spirulina (Arthrospira platensis), a well-known dietary supplement.[2]

The vibrant blue hue of C-phycocyanin, coupled with growing consumer demand for natural

and "clean-label" ingredients, has positioned it as a valuable alternative to synthetic blue dyes

in the food and beverage industry.[3] Beyond its coloring properties, C-phycocyanin is

recognized for its antioxidant, anti-inflammatory, and immunomodulatory activities.[2][4][5] This

guide delves into the scientific evidence validating its safety for consumption and compares its

stability and functional properties against other blue colorants.

Toxicological Profile and Safety Validation
Extensive toxicological studies on C-phycocyanin have consistently demonstrated its safety

for consumption. In vivo studies in animal models have not shown evidence of acute or sub-

chronic toxicity even at high dosage levels.
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Acute Toxicity: In acute toxicity studies with Balb/c mice, the median lethal dose (LD50) for

C-phycocyanin was found to be greater than 2000 mg/kg of body weight, indicating a wide

margin of safety.[2] Similarly, studies in albino rats showed no symptoms of toxicity or

mortality at doses up to 5.0 g/kg body weight.[6]

Sub-acute and Sub-chronic Toxicity: Longer-term studies support these findings. A 30-day

sub-acute study in mice revealed no significant deviations in body weight, relative organ

weights, or clinical biochemical parameters between control and C-phycocyanin treated

groups.[2] A 14-week sub-chronic study in rats fed with phycocyanin also showed no adverse

effects on food intake, body weight gain, hematology, or serum enzymes compared to control

animals.[6][7] Histopathological examinations of vital organs in these studies revealed no

abnormalities.[2][6]

Table 1: Summary of Key In Vivo Toxicity Studies on C-Phycocyanin
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Study Type
Animal
Model

Duration
Dosage
Levels

Key
Findings

Reference

Acute Toxicity Balb/c Mice Single Dose
Up to 2000

mg/kg BW

LD50 > 2000

mg/kg BW;

No mortality

or signs of

toxicity.

[2]

Acute Toxicity Albino Rats Single Dose
0.25 to 5.0

g/kg BW

No mortality

or symptoms

of toxicity.

[6]

Sub-acute

Toxicity
Balb/c Mice 30 Days

100, 200,

500, 1000

mg/kg

BW/day

No significant

changes in

body/organ

weight;

Normal

clinical and

biochemical

parameters.

[2]

Sub-chronic

Toxicity
Albino Rats 14 Weeks

0.5 to 4.0

g/kg in diet

No adverse

effects on

food intake,

body weight

gain,

hematology,

or serum

enzymes.

[6][7]

Experimental Protocols
The validation of C-phycocyanin's safety relies on standardized toxicological testing protocols.

Below are methodologies for key experiments cited in the literature.
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Phase 1: Acclimatization & Grouping

Phase 2: Dosing & Observation

Phase 3: Sample Collection & Analysis

Phase 4: Data Analysis

Animal Acclimatization
(e.g., Balb/c mice, 1-2 weeks)

Randomization into Groups
(Control & Treatment)

Oral Administration of C-Phycocyanin
(e.g., 30 days for sub-acute study)

Daily Monitoring
(Food/water intake, clinical signs) Weekly Body Weight Measurement

Euthanasia & Necropsy

Blood Collection
(Hematology & Serum Biochemistry) Organ Collection & Weighing

Histopathological Examination

Statistical Analysis
(Comparison between control & treated groups)

Safety Conclusion
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Caption: Workflow for a typical in vivo toxicity study of C-phycocyanin.
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A representative protocol for a 30-day sub-acute toxicity study in mice is as follows[2]:

Test Animals: Healthy Balb/c mice are used for the study.

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior

to the experiment.

Grouping: Mice are randomly divided into multiple groups, including a control group and

several experimental groups.

Administration: The control group receives a normal diet and water. The experimental groups

receive C-phycocyanin orally at varying doses (e.g., 100, 200, 500, and 1000 mg/kg body

weight) daily for 30 days, in addition to their normal diet.[2]

Observation: Throughout the study, animals are observed daily for any signs of toxicity or

behavioral changes. Food and water intake are recorded, and body weights are measured

weekly.

Terminal Analysis: At the end of the 30-day period, animals are euthanized. Blood samples

are collected for hematological and serum biochemical analysis. Vital organs (e.g., liver,

kidney) are excised, weighed, and subjected to histopathological evaluation to identify any

cellular abnormalities.[2]

Regulatory Status and Acceptable Daily Intake (ADI)
C-phycocyanin, primarily as a component of spirulina extract, has gained regulatory approval

in numerous regions.

United States (FDA): The U.S. Food and Drug Administration (FDA) has approved spirulina

extract for use as a color additive in various food categories, including candy and chewing

gum.[8][9][10] More recently, the FDA also approved galdieria extract blue, which contains C-
phycocyanin derived from the red microalgae Galdieria sulphuraria, for a wide range of

foods and beverages.[11][12][13] The FDA has reviewed Generally Recognized As Safe

(GRAS) notices for spirulina and its water extracts.[7][8]

Acceptable Daily Intake (ADI): Based on comprehensive safety reviews where no adverse

effects were observed at the highest doses tested, the FDA concluded it was not necessary
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to establish a numerical ADI for phycocyanins.[8][14] The cumulative estimated daily intake

(CEDI) for phycocyanins from all food uses was determined to have an adequate margin of

safety.[8][15]

Comparative Analysis with Alternative Blue
Colorants
C-phycocyanin competes with both synthetic and other natural blue colorants. Its performance

is a balance of stability, natural origin, and potential health benefits.

Alternatives:

Synthetic Dyes: Brilliant Blue FCF (FD&C Blue No. 1) and Indigo Carmine (FD&C Blue No.

2) are the most common synthetic alternatives. They generally offer superior stability to heat,

light, and a wide pH range, and are cost-effective.[16] However, they face increasing

consumer skepticism and regulatory scrutiny due to their petrochemical origin.[3]

Natural Alternatives: Butterfly pea flower extract is another natural blue colorant approved by

the FDA.[13] Its color is derived from anthocyanins, which are highly sensitive to pH, often

appearing purple or red in acidic conditions and blue in neutral to alkaline conditions.[17] C-
phycocyanin from the extremophilic alga Galdieria sulphuraria has shown greater stability

at higher temperatures and neutral pH compared to C-phycocyanin from Spirulina

platensis.[18]

Table 2: Performance Comparison of Blue Food Colorants
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Parameter

C-
Phycocyanin
(from
Spirulina)

Brilliant Blue
FCF
(Synthetic)

Indigo
Carmine
(Synthetic)

Butterfly Pea
Flower Extract

Origin

Natural

(Cyanobacteria)

[3]

Synthetic

(Petrochemical)

[3]

Synthetic

(Petrochemical)

[16]

Natural (Plant-

based)[13]

Color Profile Vibrant Blue[2]
Bright, intense

blue[16]
Royal blue[16]

Blue to Purple

(pH dependent)

[17]

pH Stability

Optimal at pH

5.0-6.0; Insoluble

below pH 4.0.

[16][19]

Excellent stability

across a wide pH

range.[16]

Stability

diminishes in

alkaline

conditions.[16]

Highly pH-

sensitive; Blue at

pH > 7,

purple/red at

lower pH.[17]

Heat Stability

Unstable above

45-60°C.[17][18]

[19]

Excellent thermal

stability.[16]

Moderate

thermal stability.

Generally poor

thermal stability.

Light Stability
Unstable to light,

especially UV.[1]

Good light

stability.

Poor light

stability.

Moderate light

stability.

Health Aspects

Antioxidant, anti-

inflammatory

benefits.[3]

No nutritional

value; potential

health concerns.

[3]

No nutritional

value.

Contains

antioxidants

(anthocyanins).

Regulatory

FDA approved as

part of

spirulina/galdieri

a extract.[9][13]

FDA approved

(FD&C Blue No.

1).[16]

FDA approved

(FD&C Blue No.

2).[16]

FDA approved.

[13]

Biological Activity and Associated Signaling
Pathways
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Beyond its function as a colorant, C-phycocyanin exhibits significant bioactivity, particularly

anti-inflammatory effects, which adds to its value as a food ingredient. These effects are

mediated through the modulation of key signaling pathways.

Mechanism of Action: Studies have shown that C-phycocyanin can suppress the synthesis

of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interferon-

gamma (IFN-γ).[2] It also enhances the levels of anti-inflammatory cytokines, such as

Interleukin-10 (IL-10).[2] Furthermore, C-phycocyanin can inhibit the expression of inducible

nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the

inflammatory cascade.[20] This is partly achieved by suppressing the nuclear translocation of

NF-κB, a critical transcription factor that regulates the expression of many inflammatory

genes.[21]

C-Phycocyanin

NF-κB Pathway
(Suppression)

Inhibits

Pro-inflammatory Cytokines
(TNF-α, IFN-γ)

Downregulates

Anti-inflammatory Cytokines
(IL-10)

Upregulates

iNOS Expression
(Inhibition)

COX-2 Expression
(Inhibition)

Inflammation
(Reduced)

Inhibits
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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